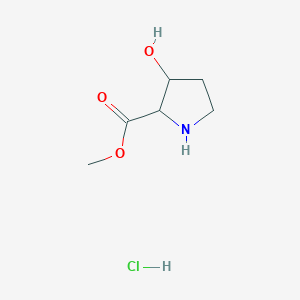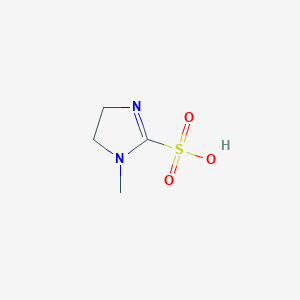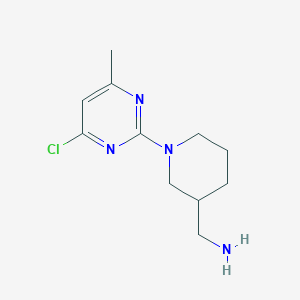
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine is a chemical entity that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, attached to a piperidine ring, which is further connected to a methanamine group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced into the pyrimidine ring through electrophilic substitution reactions using reagents like chlorinating agents and methylating agents.
Formation of Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The pyrimidine and piperidine rings are coupled together using a suitable linker, often involving nucleophilic substitution reactions.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds, forming Schiff bases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Condensation: Carbonyl compounds like aldehydes or ketones under acidic or basic conditions.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Condensation: Schiff bases.
科学研究应用
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine: can be compared with other pyrimidine derivatives:
(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Similar structure but with a methoxy group instead of a chloro group.
(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine: Similar structure but with ethoxy and methylthio groups instead of chloro and methyl groups.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H17ClN4 |
|---|---|
分子量 |
240.73 g/mol |
IUPAC 名称 |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17ClN4/c1-8-5-10(12)15-11(14-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7,13H2,1H3 |
InChI 键 |
YTDSWEDSZMFXDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


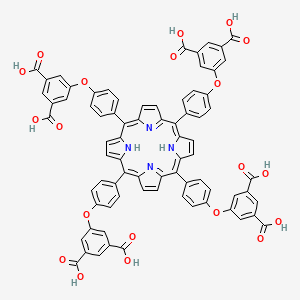
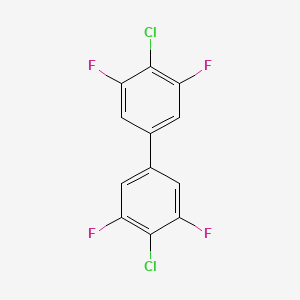



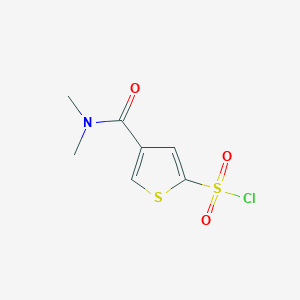
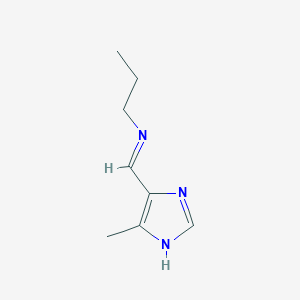

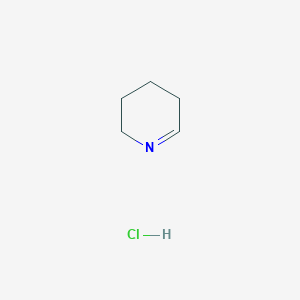
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

